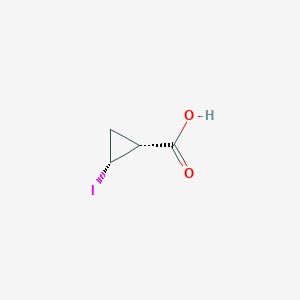

(1R,2R)-2-iodocyclopropanecarboxylic acid

描述

The compound "(1R,2R)-2-iodocyclopropanecarboxylic acid" is a chiral cyclopropane derivative that is of interest due to its potential applications in pharmaceutical chemistry. Cyclopropane-containing compounds are known for their biological activity and are often used as building blocks in drug synthesis. The presence of iodine and carboxylic acid functional groups in this molecule suggests that it could be a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of cyclopropane derivatives can be complex due to the need for precise control over the stereochemistry. In the case of amino cyclopropane carboxylic acids, asymmetric synthesis methods have been developed. For example, the asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid involves sequential SN2–SN2' dialkylation of a Ni(II) complex derived from (R)-N-(benzyl)proline, which is closely related to the target molecule . Another approach for synthesizing cyclopropane derivatives is demonstrated in the preparation of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid, which involves iodocarbocyclization and subsequent transformations .

Molecular Structure Analysis

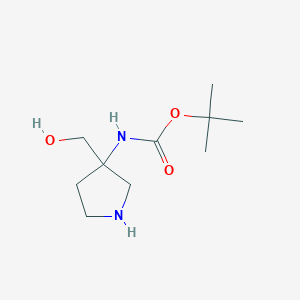

The molecular structure of cyclopropane derivatives can be complex due to the presence of multiple stereocenters. The crystal and molecular structure of a related compound, (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, has been determined by X-ray analysis, revealing the Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond . This information is valuable for understanding the conformational preferences of cyclopropane derivatives and can inform the synthesis and application of (1R,2R)-2-iodocyclopropanecarboxylic acid.

Chemical Reactions Analysis

Cyclopropane derivatives can undergo various chemical reactions due to the strained nature of the cyclopropane ring and the reactivity of the functional groups attached to it. For instance, the synthesis of fluorinated analogs of 1-aminocyclopropane carboxylic acid involves cyclopropanation followed by Curtius rearrangement and other steps . The presence of the iodine atom in (1R,2R)-2-iodocyclopropanecarboxylic acid would likely make it amenable to further functionalization through palladium-catalyzed coupling reactions or nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The presence of substituents such as amino groups, carboxylic acids, and halogens can affect properties like solubility, boiling point, and reactivity. For example, the introduction of fluorine into the cyclopropane ring can significantly alter the acid's reactivity and physical properties . The iodine substituent in (1R,2R)-2-iodocyclopropanecarboxylic acid would be expected to increase its molecular weight and potentially its reactivity in electrophilic substitution reactions.

科学研究应用

Pharmaceutical Industry and Drug Development

(1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid (vinyl-ACCA) is a pharmacophoric unit in hepatitis C virus (HCV) NS3/4A protease inhibitors. Over a dozen drugs under development leverage this compound's properties. The demand for the asymmetric synthesis of (1R,2S)-vinyl-ACCA is high, highlighting its importance in the pharmaceutical industry. Research focuses on biocatalytic, catalytic, and stoichiometric methods for synthesizing this and its optical isomers, considering practicality and scalability (Sato et al., 2016, European Journal of Organic Chemistry).

Enantioselective Synthesis

The enantioselective synthesis of chiral cyclopropane derivatives is a critical area of research. For instance, (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid plays a significant role in pharmaceuticals. The development of efficient and scalable synthetic processes for such chiral compounds is a focus, considering the convenience of operations (Kawashima et al., 2015, RSC Advances).

Synthesis of Chiral Cyclopropane Units

Chiral cyclopropane units are utilized in conformationally restricted analogues of biologically active compounds, which can lead to enhanced activity and insights into bioactive conformations. Research in this field involves the synthesis of various chiral cyclopropanes, like (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes, and their application in understanding the structure-activity relationship of compounds (Kazuta et al., 2002, The Journal of Organic Chemistry).

Biotransformation in Chemical Synthesis

The application of biotransformation techniques in chemical synthesis is an evolving field. For example, Rhodococcus sp. AJ270 was used for the enantioselective hydrolysis of racemic trans- and cis-2-arylcyclopropanecarbonitriles, producing compounds like (1S,2S)-2-phenylcyclopropanecarboxylic acid with high enantiomeric excess. Such processes demonstrate the efficiency and environmental benefits of biocatalysis in synthesizing chiral intermediates (Wang & Feng, 2002, New Journal of Chemistry).

Chiral Ligands and Asymmetric Transformations

Research into chiral ligands, such as the synthesis of C2 symmetric chiral bisamide ligands derived from chiral Feist’s Acid, illustrates the crucial role of stereochemistry in enhancing the effectiveness of certain chemical reactions. These ligands, like (1R,2R)-5a-d and (1S,2S)-6a-d, are key in asymmetric transformations, providing a pathway to synthesize compounds with specific stereochemical configurations (Majid et al., 2012, Molecules).

Stereochemistry in Drug Discovery

In drug discovery, the stereochemistry of compounds plays a critical role. For example, the study of cis-2-(3,5-Dichlorophenylcarbamoyl)cyclohexanecarboxylic Acid Enantiomers as positive allosteric modulators of metabotropic glutamate receptor subtype 4 highlights the importance of understanding how molecular chirality and conformational space can influence drug activity and effectiveness (Christov et al., 2011, ChemMedChem).

NMR Chiral Solvating Agents

The development of NMR chiral solvating agents, like (1R,2R)-1-(1′,8′-naphthalimide)-2-aminocyclohexane 1 and its derivatives, represents an area of research focusing on improving the resolution of chiral compounds using spectroscopic techniques. These agents are critical in distinguishing chiral molecules in complex mixtures, which is essential in pharmaceutical research (Yang et al., 2006, Tetrahedron-Asymmetry).

Ethylene Biosynthesis

In the field of plant physiology, studies on the stereospecific conversion of 1-aminocyclopropanecarboxylic Acid to ethylene have provided insights into the biochemical pathways of ethylene biosynthesis. Research involving racemic, (1R, 2S)-, and (1S, 2R)-1-Amino-2-(hydroxymethyl)cyclopropanecarboxylic Acid demonstrates the importance of stereochemistry in biological processes (Pirrung et al., 1989, Helvetica Chimica Acta).

Enzymatic Synthesis

The use of enzymes in the synthesis of chiral compounds is a growing research area. For instance, the biocatalytic asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA Ethyl Ester with a newly isolated Sphingomonas aquatilis highlights the potential for using biocatalysts in industrial applications for the synthesis of chiral intermediates (Zhu et al., 2018, Applied Biochemistry and Biotechnology).

安全和危害

属性

IUPAC Name |

(1R,2R)-2-iodocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDDIEQQVGNSGM-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-iodocyclopropanecarboxylic acid | |

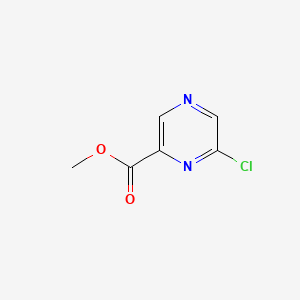

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

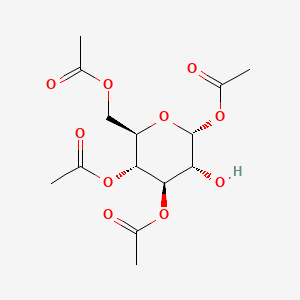

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)